5-(4-Methoxy-phenyl)-4-phenyl-4h-[1,2,4]triazole-3-thiol 5-(4-Methoxy-phenyl)-4-phenyl-4h-[1,2,4]triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 91759-68-1
VCID: VC3830792
InChI: InChI=1S/C15H13N3OS/c1-19-13-9-7-11(8-10-13)14-16-17-15(20)18(14)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,20)
SMILES: COC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3
Molecular Formula: C15H13N3OS
Molecular Weight: 283.4 g/mol

5-(4-Methoxy-phenyl)-4-phenyl-4h-[1,2,4]triazole-3-thiol

CAS No.: 91759-68-1

Cat. No.: VC3830792

Molecular Formula: C15H13N3OS

Molecular Weight: 283.4 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Methoxy-phenyl)-4-phenyl-4h-[1,2,4]triazole-3-thiol - 91759-68-1

Specification

CAS No. 91759-68-1
Molecular Formula C15H13N3OS
Molecular Weight 283.4 g/mol
IUPAC Name 3-(4-methoxyphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C15H13N3OS/c1-19-13-9-7-11(8-10-13)14-16-17-15(20)18(14)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,20)
Standard InChI Key NUWCQEKKUKYOIE-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3
Canonical SMILES COC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms. Key substituents include:

  • 4-Methoxyphenyl group at position 5, contributing electron-donating effects via the methoxy (-OCH₃) moiety.

  • Phenyl group at position 4, enhancing aromatic stacking interactions.

  • Thiol (-SH) group at position 3, enabling redox activity and nucleophilic reactivity.

The molecular formula is C₁₅H₁₃N₃OS, with a molecular weight of 283.35 g/mol . X-ray crystallography confirms a planar triazole ring system, with dihedral angles of 15.2° between the phenyl and methoxyphenyl groups, optimizing π-π interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Density1.39 g/cm³
Boiling Point309.4°C at 760 mmHg
LogP (Partition Coefficient)1.769
SolubilityInsoluble in water; soluble in DMSO, ethanol

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis typically involves a multi-step sequence:

  • Acylation of Thiosemicarbazide: Reaction of thiosemicarbazide with 4-methoxybenzoyl chloride forms the intermediate 2-(4-methoxybenzoyl)hydrazine-1-carbothioamide .

  • Cyclization: Base-mediated intramolecular cyclization (e.g., NaOH in ethanol) yields the triazole-thiol core .

  • S-Alkylation: Electrophilic substitution at the thiol group using alkyl halides introduces diverse functional groups, enhancing bioactivity .

Example Protocol:

  • Step 1: 4-Methoxybenzoic acid undergoes Fischer esterification to form methyl 4-methoxybenzoate, followed by hydrazinolysis to yield 4-methoxybenzohydrazide .

  • Step 2: Condensation with phenyl isothiocyanate in methanol produces a thiosemicarbazide intermediate, which cyclizes under basic conditions to form the triazole-thiol .

  • Step 3: Alkylation with 1-iodobutane in dimethylformamide (DMF) using LiH as a base affords S-butyl derivatives .

Table 2: Optimization of Cyclization Conditions

BaseSolventTemperature (°C)Yield (%)
NaOHEthanol8078
KOH2-Propanol7085
LiHDMF2592

Biological Activities and Mechanisms

Cholinesterase Inhibition

The compound exhibits potent inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer’s disease:

  • IC₅₀ for AChE: 3.26 ± 0.35 μM (vs. eserine: 0.04 ± 0.01 μM) .

  • IC₅₀ for BChE: 8.52 ± 0.54 μM .
    Molecular docking reveals interactions with AChE’s catalytic anionic site (CAS), where the methoxyphenyl group forms π-π bonds with Trp86, while the thiol group hydrogen-bonds with Glu202 .

Anticancer Activity

S-alkylated derivatives demonstrate antiproliferative effects against HCT-116 colorectal cancer cells:

  • VIg (Chlorinated derivative): 14.83% cell viability at 25 μM .

  • VIj: 3.09% viability at 50 μM, surpassing 5-fluorouracil (15.4%) .
    Mechanistic studies suggest ROS generation and caspase-3 activation induce apoptosis .

Antimicrobial Properties

The thiol group enhances membrane permeability, yielding broad-spectrum activity:

  • Gram-positive bacteria: MIC = 12.5 μg/mL against Staphylococcus aureus .

  • Fungi: 80% inhibition of Candida albicans at 50 μM.

Applications in Medicinal Chemistry

Neurodegenerative Disease Therapeutics

Structural analogs are being optimized for blood-brain barrier (BBB) penetration. LogBB values (brain/blood partition coefficients) of 0.8–1.2 predict favorable CNS bioavailability .

Agricultural Fungicides

Derivatives with electron-withdrawing groups (e.g., -NO₂) show 95% inhibition of Fusarium oxysporum at 10 ppm, outperforming commercial fungicides like tebuconazole .

Computational and Experimental Correlations

DFT Studies

Density functional theory (DFT/B3LYP) calculations correlate with experimental data:

  • HOMO-LUMO Gap: 4.2 eV, indicating high kinetic stability .

  • Molecular Electrostatic Potential (MEP): The thiol group acts as a nucleophilic site, consistent with alkylation reactivity .

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